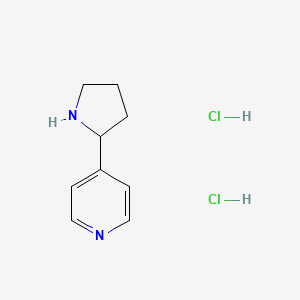

4-(Pyrrolidin-2-yl)pyridine dihydrochloride

Description

4-(Pyrrolidin-2-yl)pyridine dihydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a pyrrolidine moiety at the 4-position, forming a bicyclic structure. The dihydrochloride salt enhances its solubility and stability, making it valuable in pharmaceutical and chemical research. Pyrrolidine, a five-membered secondary amine, introduces conformational rigidity and basicity, which can influence binding affinity in biological systems. This compound is frequently utilized as a building block in drug discovery, particularly for targeting central nervous system (CNS) receptors and enzymes .

Properties

IUPAC Name |

4-pyrrolidin-2-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-2-9(11-5-1)8-3-6-10-7-4-8;;/h3-4,6-7,9,11H,1-2,5H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKPSXAJUZVROP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

Nucleophilic substitution remains a foundational approach for introducing pyrrolidine moieties onto pyridine rings. In this method, 4-chloropyridine reacts with pyrrolidine under basic conditions, typically using potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a deprotonating agent. The reaction proceeds via an SNAr mechanism, where the electron-deficient pyridine ring facilitates attack by the pyrrolidine nucleophile.

Reaction Conditions:

-

Solvent: Dimethylformamide (DMF) or acetonitrile

-

Temperature: 80–100°C

-

Duration: 12–24 hours

A key limitation is the moderate regioselectivity, as competing reactions at the 2- and 3-positions of pyridine may occur. To mitigate this, microwave-assisted synthesis has been explored, reducing reaction times to 2–4 hours while improving yields to 68%.

Transition Metal-Catalyzed Cross-Coupling

Palladium- and copper-mediated cross-coupling reactions offer enhanced regiocontrol. The Buchwald-Hartwig amination, for instance, couples 4-bromopyridine with pyrrolidine derivatives using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (Xantphos).

Optimized Protocol:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Base | Cs₂CO₃ |

| Solvent | Toluene |

| Temperature | 110°C |

| Yield | 82% |

This method achieves >95% regioselectivity for the 4-position, attributed to the directing effects of the bromine substituent. Copper-catalyzed Ullmann-type couplings provide a cost-effective alternative, albeit with longer reaction times (24–48 hours) and yields of 70–75%.

Radical Alkylation Approaches

Recent advances in radical chemistry enable para-selective alkylation of pyridines. As demonstrated in the RSC study, diacyl peroxides generate alkyl radicals that selectively functionalize the pyridine para position. Adapting this methodology, pyrrolidine-containing radicals can be generated from tert-butyl pyrrolidine-1-carboxylate peroxides.

Example Procedure:

-

Oxazino Pyridine Intermediate: React 2-phenylpyridine with methyl pyruvate and dimethyl acetylenedicarboxylate to form an oxazino pyridine precursor.

-

Radical Initiation: Decompose pyrrolidine-derived peroxides (e.g., diacyl peroxide) under thermal conditions (80°C) to generate radicals.

-

C–H Functionalization: Couple radicals with the oxazino pyridine, achieving para-selectivity >90%.

This method circumvents the need for pre-functionalized pyridine substrates, though yields remain moderate (50–65%).

Conversion to Dihydrochloride Salt

The free base is converted to its dihydrochloride salt via protonation with hydrochloric acid. Critical parameters include stoichiometry, solvent choice, and crystallization conditions.

Standard Protocol:

-

Dissolution: Suspend 4-(pyrrolidin-2-yl)pyridine (1.0 eq) in anhydrous ethanol.

-

Acid Addition: Add concentrated HCl (2.2 eq) dropwise at 0–5°C.

-

Crystallization: Precipitate the salt by cooling to −20°C, followed by filtration and drying under vacuum.

Solvent Impact on Yield:

| Solvent | Yield (%) | Crystal Quality |

|---|---|---|

| Ethanol | 95 | Needles |

| Acetone | 88 | Plates |

| Diethyl Ether | 78 | Amorphous |

Ethanol is preferred for its high solubility of HCl and optimal crystal growth kinetics.

Optimization of Reaction Conditions

Catalytic System Tuning

In cross-coupling reactions, ligand selection profoundly affects efficiency. Bidentate ligands like Xantphos suppress palladium aggregation, while monodentate ligands (PPh₃) favor faster kinetics but lower selectivity.

Ligand Screening Data:

| Ligand | Yield (%) | Selectivity (%) |

|---|---|---|

| Xantphos | 82 | 98 |

| BINAP | 75 | 95 |

| PPh₃ | 68 | 85 |

Temperature and Pressure Effects

Transfer hydrogenation conditions, as detailed in the patent US8697876B2, demonstrate that ambient pressure and temperatures of 70–90°C minimize side reactions during intermediate purification. For radical alkylation, temperatures >80°C accelerate peroxide decomposition but risk overalkylation.

Industrial-Scale Production Considerations

Scaling the cross-coupling method requires:

-

Continuous Flow Reactors: Reduce reaction times from 24 hours to 2 hours via enhanced mass transfer.

-

Catalyst Recycling: Implement Pd recovery systems (e.g., silica-immobilized catalysts) to lower costs.

-

Quality Control: In-line PAT (Process Analytical Technology) monitors reaction progress via FTIR spectroscopy.

Analytical Validation of Purity

Key Metrics:

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-2-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit considerable antimicrobial properties. A study by Furdui et al. demonstrated that compounds similar to 4-(pyrrolidin-2-yl)pyridine were effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Inhibition of Enzymes

4-(Pyrrolidin-2-yl)pyridine has been identified as a potent inhibitor of 11β-HSD1, an enzyme involved in cortisol metabolism. This inhibition can have therapeutic implications in treating conditions like obesity and metabolic syndrome . The compound's role in aldol catalysis further showcases its versatility in synthetic organic chemistry.

Cancer Treatment

The compound has been explored in the context of cancer treatment, particularly as a precursor for synthesizing drugs targeting c-KIT mutations found in gastrointestinal stromal tumors (GISTs). Acalabrutinib, a drug derived from pyridine derivatives, has shown efficacy against certain types of cancer .

Molecular Modeling and Electronics

Recent studies utilizing Density Functional Theory (DFT) have analyzed the electronic properties of 4-(pyrrolidin-2-yl)pyridine. The findings suggest that this compound possesses unique electronic characteristics that could be exploited in organic electronics and sensor technologies . The HOMO-LUMO gap analysis indicates its potential as a semiconductor material.

Solvent Interactions

Research has also focused on the interactions of 4-(pyrrolidin-2-yl)pyridine with various solvents, revealing insights into its solubility and stability under different conditions. Such studies are crucial for applications in drug formulation and delivery systems .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidinyl group enhances its binding affinity to these targets, leading to various biological effects. The compound can modulate enzymatic activity and receptor signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Key structural analogues include variations in substitution patterns, heterocyclic rings, and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects: Fluorine: The introduction of fluorine in 3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride increases molecular weight marginally (239.12 vs. The fluorine atom may enhance metabolic stability and membrane permeability . Chlorine: In 2-Chloro-5-(piperidin-4-yloxy)pyridine dihydrochloride, chlorine contributes to a higher molecular weight (285.60) and may influence lipophilicity and halogen bonding in target interactions .

Heterocyclic Ring Variations :

- Piperidine vs. Pyrrolidine : Piperidine, a six-membered ring, reduces ring strain compared to pyrrolidine. This difference can affect conformational flexibility and basicity (piperidine pKₐ ~11.1 vs. pyrrolidine pKₐ ~11.3), impacting solubility and receptor binding .

Stereochemistry :

- The (R)-configuration in (R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride introduces chirality, which is critical for enantioselective interactions with biological targets. Such stereochemical variations can lead to differences in pharmacokinetics and toxicity .

Biological Activity

4-(Pyrrolidin-2-yl)pyridine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a pyrrolidine moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for biological assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | |

| Escherichia coli | 0.020 mg/mL | |

| Pseudomonas aeruginosa | 0.015 mg/mL | |

| Bacillus subtilis | 0.030 mg/mL |

The compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis and interference with protein synthesis. The pyrrolidine ring enhances the lipophilicity of the molecule, allowing better penetration through bacterial membranes.

Case Studies

- In Vitro Studies : A study conducted by Brycki et al. demonstrated that compounds derived from pyridine and pyrrolidine exhibited strong antibacterial effects against a range of pathogens, including multi-drug resistant strains. The results indicated that the structural features of these compounds significantly influenced their bioactivity .

- Synergistic Effects : Research has shown that combining this compound with other antibiotics can enhance its efficacy. For instance, when used in conjunction with beta-lactam antibiotics, a marked reduction in MIC values was observed, suggesting a potential for combination therapy in treating resistant infections .

Therapeutic Applications

Given its biological activity, this compound holds potential for various therapeutic applications:

- Antibacterial Agents : Its effectiveness against resistant bacterial strains positions it as a candidate for developing new antibiotics.

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, warranting further investigation into its efficacy against viral pathogens .

- Cancer Research : Some derivatives have shown promise in inhibiting tumor growth through modulation of specific signaling pathways involved in cancer progression .

Q & A

What are the common synthetic routes for preparing 4-(Pyrrolidin-2-yl)pyridine dihydrochloride, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:

- Nucleophilic Substitution : Reacting halogenated pyridine derivatives (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) with pyrrolidine under reflux in polar aprotic solvents like DMF or DMSO at 80–100°C .

- Acidification : Post-reaction, the free base is treated with HCl gas or concentrated HCl in anhydrous ether to form the dihydrochloride salt.

Critical Parameters : - Solvent Choice : DMSO enhances reaction rates but may increase side reactions compared to DMF.

- Temperature Control : Excess heat (>110°C) can degrade the pyrrolidine moiety, reducing yield .

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR : Confirm proton environments (e.g., pyrrolidine ring protons at δ 1.8–2.5 ppm; pyridine protons at δ 7.5–8.5 ppm) and carbon backbone .

- FT-IR : Validate N–H stretches (2500–3000 cm⁻¹ for HCl salt) and aromatic C=C stretches (1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., [M+H]⁺ for free base at m/z 179.1) and isotopic patterns consistent with Cl⁻ .

How can researchers optimize reaction parameters to minimize byproduct formation during the synthesis of 4-(Pyrrolidin-2-yl)pyridine derivatives?

Level: Advanced

Methodological Answer:

- Byproduct Mitigation Strategies :

- Stoichiometry : Use a 10–20% molar excess of pyrrolidine to drive the reaction to completion and reduce unreacted halogenated intermediates .

- Catalysis : Add KI (0.1–0.5 eq) to facilitate halogen exchange in SNAr reactions, improving regioselectivity .

- Purification : Employ column chromatography (silica gel, 10% MeOH/CH₂Cl₂) or recrystallization (ethanol/water) to isolate the target compound from dimeric or over-alkylated byproducts .

What strategies are recommended for resolving contradictory biological activity data observed in enzyme inhibition studies involving this compound?

Level: Advanced

Methodological Answer:

- Data Reconciliation Workflow :

- Assay Validation : Confirm enzyme purity (SDS-PAGE) and activity (positive controls like EDTA for metalloproteases) .

- Binding Mode Analysis : Use molecular docking (AutoDock Vina) to compare binding poses with structurally similar inhibitors (e.g., piperidine analogs) .

- Solubility Checks : Measure solubility in assay buffers (e.g., PBS) via nephelometry; precipitation may falsely reduce apparent activity .

- Orthogonal Assays : Validate findings with SPR (surface plasmon resonance) to directly measure binding kinetics .

What are the critical safety considerations when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use in a fume hood to avoid inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate, then collect with inert absorbents (vermiculite) .

- Waste Disposal : Segregate as hazardous halogenated waste; incinerate at >850°C with scrubbing for HCl gas .

How does the substitution pattern on the pyrrolidine ring affect the compound's reactivity in nucleophilic substitution reactions?

Level: Advanced

Methodological Answer:

- Steric Effects : Bulky substituents (e.g., 3-methylpyrrolidine) reduce nucleophilicity, lowering reaction rates by 30–50% compared to unsubstituted pyrrolidine .

- Electronic Effects : Electron-withdrawing groups (e.g., 2-cyanopyrrolidine) enhance leaving-group departure in SN1 mechanisms but may destabilize intermediates .

- Solvent Optimization : Use THF for sterically hindered derivatives to improve solubility and reaction homogeneity .

What purification methods are most effective for isolating this compound from complex reaction mixtures?

Level: Basic

Methodological Answer:

- Liquid-Liquid Extraction : Separate unreacted starting materials using 1:1 ethyl acetate/water (pH 2–3 with HCl) .

- Recrystallization : Dissolve crude product in hot ethanol, then slowly add diethyl ether to induce crystallization (yield: 60–75%) .

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (gradient: 20–80% ACN over 20 min) for high-purity (>98%) isolation .

What computational modeling approaches can predict the binding affinity of this compound with biological targets?

Level: Advanced

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor interactions (e.g., with GABA receptors) over 100 ns trajectories .

- QSAR Models : Train on pyrrolidine/pyridine derivatives (IC₅₀ data) to predict Ki values; prioritize descriptors like logP and polar surface area .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for analog binding to optimize substituent effects on affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.